molecular formula C12H14N4 B1271201 4-Piperazin-1-ylquinazoline CAS No. 59215-41-7

4-Piperazin-1-ylquinazoline

Cat. No.: B1271201
CAS No.: 59215-41-7
M. Wt: 214.27 g/mol
InChI Key: KLTHGJYCURVMAK-UHFFFAOYSA-N
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Description

4-Piperazin-1-ylquinazoline is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photo-induced Electron Transfer

4-Piperazin-1-ylquinazoline derivatives exhibit intriguing luminescent properties, particularly in the context of photo-induced electron transfer (PET). Research demonstrates that the fluorescence of certain naphthalimide fluorophores can be quenched by the PET process from alkylated amine donors to the naphthalimide moiety, a property that can be manipulated by the protonation or quarternization of the alkylated amine donor (Gan et al., 2003).

Antimicrobial and Anticancer Properties

Compounds with a this compound structure have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain derivatives demonstrated significant antimicrobial activity, and some showed good anticancer activity, though lower than standard drugs. Molecular docking studies suggest that these compounds may serve as leads for rational drug design for anticancer molecules (Mehta et al., 2019).

CGRP Receptor Inhibition

Derivatives of this compound have been used in the development of CGRP receptor antagonists. The synthesis of these derivatives has been optimized to create potent inhibitors, with discussion around the advantages and challenges of different synthesis routes (Cann et al., 2012).

Antiproliferative Activity through VEGFR-2-TK Inhibition

A series of this compound derivatives have demonstrated antiproliferative activity by inhibiting VEGFR-2-TK. Certain compounds showed cytotoxic activity higher than established drugs, indicating their potential as antiproliferative agents. Moreover, these compounds were able to induce significant levels of apoptosis in cell lines (Hassan et al., 2021).

Anti-Inflammatory and Analgesic Activities

This compound derivatives have exhibited significant anti-inflammatory and analgesic activities. These activities were mediated through the suppression of inflammatory mediators, showing potential as anti-inflammatory and analgesic agents in both in-vitro and in-vivo models (Aboutabl et al., 2020).

Serotonin Reuptake Inhibitors and 5-HT1A Receptor Antagonists

Certain this compound derivatives have been synthesized and evaluated as dual-acting serotonin reuptake inhibitors and 5-HT1A receptor antagonists, offering potential applications in the treatment of various psychiatric disorders (Zhou et al., 2009).

Development of Anti-Breast Cancer Agents

This compound derivatives based on the isatin scaffold have been synthesized and examined for their cytotoxic effects on human breast tumor cell lines. Certain compounds emerged as the most active in this series, inducing apoptosis selectively in cancer cells but not in non-cancer cells, providing a prototype for the development of new anti-breast cancer agents (Solomon et al., 2010).

Biochemical Analysis

Biochemical Properties

4-Piperazin-1-ylquinazoline plays a crucial role in biochemical reactions, particularly as an inhibitor of the platelet-derived growth factor (PDGF) receptor . This compound interacts with the PDGF receptor by binding to its active site, thereby preventing the receptor’s activation and subsequent signaling cascade. Additionally, this compound has been shown to interact with other biomolecules, including various kinases and enzymes involved in cellular proliferation and survival . The nature of these interactions is primarily inhibitory, as the compound blocks the enzymatic activity and disrupts the signaling pathways that promote cell growth and division.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been demonstrated to influence cell function by inhibiting key signaling pathways, such as the PDGF receptor pathway . By blocking this pathway, this compound can reduce cellular proliferation and induce apoptosis in certain cancer cell lines. Furthermore, it affects gene expression by downregulating the expression of genes involved in cell cycle progression and survival . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and reducing the availability of essential metabolites required for cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the PDGF receptor by binding to its active site . This binding prevents the receptor from undergoing conformational changes necessary for its activation, thereby blocking downstream signaling pathways. Additionally, this compound can inhibit other kinases and enzymes by a similar mechanism, leading to a broad-spectrum inhibition of cellular signaling . The compound also influences gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated that the compound can have long-lasting effects on tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of essential metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells by specific transporters, where it accumulates in the cytoplasm and other cellular compartments . Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability . The compound’s localization within tissues can also be affected by its interactions with binding proteins and other cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its functional sites . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall pharmacological effects .

Properties

IUPAC Name

4-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTHGJYCURVMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365399
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-41-7
Record name 4-(1-Piperazinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59215-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-chloroquinazoline (2.0 g, 12.2 mmol) (Tobe, Masanori, et al., Bioorg. Med. Chem. 2003, 11(3), 383) and DIEA (3.2 mL, 18.2 mmol) in 40 mL IPA was added Boc-piperazine (1.96 g, 12.81 mmol). The reaction mixture was heated to reflux and stirred for 20 hours, after which it was cooled to room temperature and concentrated by rotary evaporation. The residue was dissolved in dichloromethane (DCM) and washed with 1N NaOH. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was dissolved in 25 mL dioxane, and 4M HCl/dioxane (46 mL, 182 mmol) was added dropwise. The suspension was sonicated for 2 minutes and stirred 13 hours at room temperature, after which the reaction mixture was concentrated to dryness by rotary evaporation. The resulting amine HCl salt was dissolved in 2N NaOH and extracted with DCM. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was purified on silica (9:1:0.02 DCM/MeOH/NR4OH) to give 4-piperazinylquinazoline as a yellow oil (2.5 g, 96%). 1H NMR (CDCl3, 400 MHz) δ 8.74 (s, 1H), 7.92-7.86 (m, 2H), 7.76-7.70 (m, 1H), 7.48-7.42 (m, 1H), 3.75 (t, J=4.9 Hz, 4H), 3.09 (t, J=4.9 Hz, 4H), 1.89 (br s, 1H). Rt 0.70. MS (ESI+) [M+H]+ 215.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

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